molecular formula C11H13ClN2O B8533953 4-((S)-Morpholin-2-YL)benzonitrile hcl

4-((S)-Morpholin-2-YL)benzonitrile hcl

Cat. No.: B8533953
M. Wt: 224.68 g/mol
InChI Key: FARPCGQZSPUUOZ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((S)-Morpholin-2-YL)benzonitrile HCl is a chiral small molecule featuring a benzonitrile core substituted with an (S)-configured morpholine ring at the para position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a specific stereochemical orientation due to the (S)-configuration at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The molecular formula of the free base is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol (HCl salt: ~224.69 g/mol) .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

4-[(2S)-morpholin-2-yl]benzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;/h1-4,11,13H,5-6,8H2;1H/t11-;/m1./s1

InChI Key

FARPCGQZSPUUOZ-RFVHGSKJSA-N

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=C(C=C2)C#N.Cl

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C#N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Stereochemical Specificity : The target compound’s (S)-morpholin-2-yl group distinguishes it from analogs like 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, which lacks chiral centers .
  • Electronic Effects : The trifluoromethyl group in 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile introduces strong electron-withdrawing effects, likely enhancing metabolic stability compared to the target compound’s nitrile group alone .

Crystallographic and Conformational Analysis

  • Target Compound: No direct crystallographic data are available, but analogs provide insights. For example, 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 87.87° between the morpholine and benzonitrile rings, indicating near-perpendicular orientation .
  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile : Exhibits C–H···F and C–H···O interactions, forming supramolecular chains along the [10] direction. The CF₃ group adopts a disordered conformation (occupancy ratio 0.55:0.45) .

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